molecular formula C16H15F2N3O2S B5789870 2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5789870
M. Wt: 351.4 g/mol
InChI Key: GMQGNRQRMMKSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Difluoromethoxy)benzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxy group attached to a benzoyl moiety, along with a hydrazinecarbothioamide group linked to a 4-methylphenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Difluoromethoxybenzoyl Intermediate: The initial step involves the introduction of a difluoromethoxy group to a benzoyl precursor. This can be achieved through a nucleophilic substitution reaction using difluoromethylating agents under controlled conditions.

    Coupling with 4-Methylphenylhydrazine: The difluoromethoxybenzoyl intermediate is then coupled with 4-methylphenylhydrazine in the presence of a suitable coupling reagent, such as carbodiimides, to form the hydrazinecarbothioamide linkage.

    Purification and Isolation: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)benzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazinecarbothioamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(Difluoromethoxy)benzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)benzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The hydrazinecarbothioamide moiety may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)benzonitrile: Shares the difluoromethoxybenzoyl structure but lacks the hydrazinecarbothioamide group.

    4-(Difluoromethyl)benzonitrile: Contains a difluoromethyl group instead of difluoromethoxy, with different reactivity and properties.

    Difluoromethyl 2,2,2-trifluoroethyl ether: Features a difluoromethyl group attached to a trifluoroethyl ether, used in different applications.

Uniqueness

2-[2-(Difluoromethoxy)benzoyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both difluoromethoxy and hydrazinecarbothioamide groups allows for versatile reactivity and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[2-(difluoromethoxy)benzoyl]amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S/c1-10-6-8-11(9-7-10)19-16(24)21-20-14(22)12-4-2-3-5-13(12)23-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQGNRQRMMKSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.